
2-Butanol, 2-((2-methoxyethyl)amino)-3-methyl-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol is an organic compound that belongs to the class of phenoxyalkanolamines This compound is characterized by the presence of a phenoxy group, a methoxyethylamino group, and a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where a phenol reacts with an appropriate alkyl halide under basic conditions.
Introduction of the Methoxyethylamino Group: This step involves the reaction of an appropriate amine with an alkylating agent to form the methoxyethylamino group.
Formation of the Butanol Backbone: The final step involves the formation of the butanol backbone through a series of reactions, including reduction and substitution reactions.
Industrial Production Methods
Industrial production of 2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol may involve large-scale synthesis using similar reaction steps as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a beta-blocker or other pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Methoxyethyl)-phenoxy]-3-amino-3-methyl-butan-2-ol
- 1-[4-(2-Cyclopropylmethoxyethyl)-phenoxy]-3-amino-3-methyl-butan-2-ol
Uniqueness
2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
7584-78-3 |
|---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-(2-methoxyethylamino)-3-methyl-3-phenoxybutan-2-ol |
InChI |
InChI=1S/C14H23NO3/c1-13(2,14(3,16)15-10-11-17-4)18-12-8-6-5-7-9-12/h5-9,15-16H,10-11H2,1-4H3 |
InChI Key |
BOWNVSYCCTZCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(NCCOC)O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



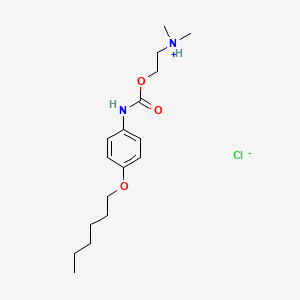
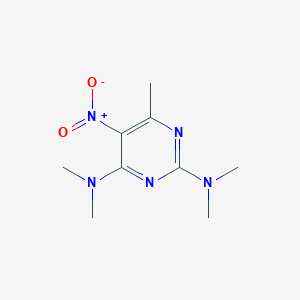
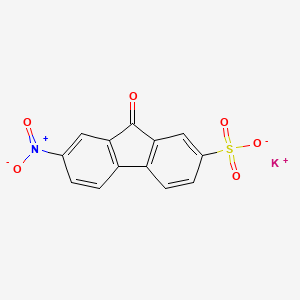
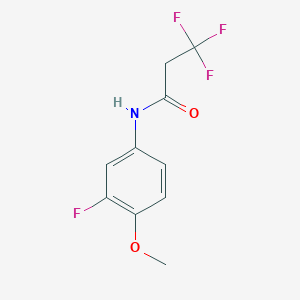
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
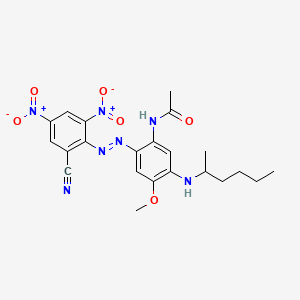
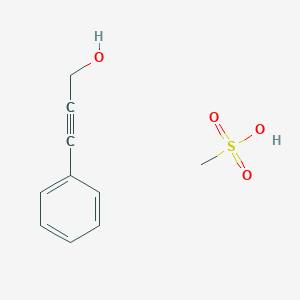
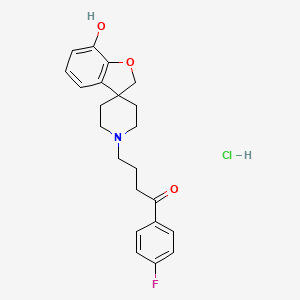
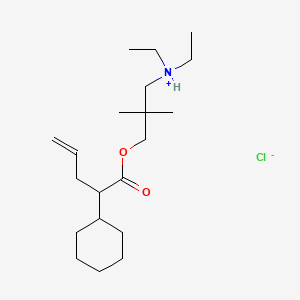
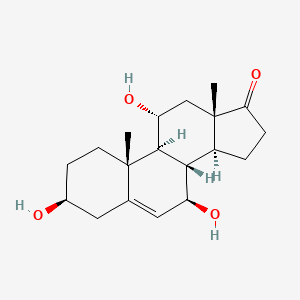
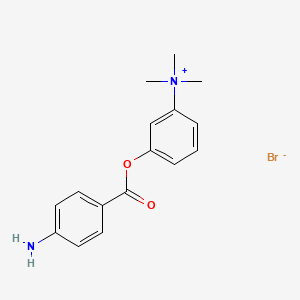
![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)
![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)
